molecular formula C22H18O6 B3584315 8-acetyl-4-methyl-2-oxochromen-7-yl (2E)-3-(4-methoxyphenyl)prop-2-enoate

8-acetyl-4-methyl-2-oxochromen-7-yl (2E)-3-(4-methoxyphenyl)prop-2-enoate

Cat. No.: B3584315
M. Wt: 378.4 g/mol
InChI Key: VDQWYQQPKPFZHC-IZZDOVSWSA-N
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Description

8-Acetyl-4-methyl-2-oxochromen-7-yl (2E)-3-(4-methoxyphenyl)prop-2-enoate (CAS: 303116-35-0, Molecular Formula: C₂₂H₁₈O₆, Molecular Weight: 378.37 g/mol) is a synthetic coumarin-based ester derivative. Its structure comprises a coumarin backbone substituted with an acetyl group at the 8-position, a methyl group at the 4-position, and a (2E)-3-(4-methoxyphenyl)propenoate moiety at the 7-position. The compound is structurally related to bioactive coumarins, which are widely studied for their pharmacological properties, including anticoagulant, anti-inflammatory, and anticancer activities .

Properties

IUPAC Name

(8-acetyl-4-methyl-2-oxochromen-7-yl) (E)-3-(4-methoxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O6/c1-13-12-20(25)28-22-17(13)9-10-18(21(22)14(2)23)27-19(24)11-6-15-4-7-16(26-3)8-5-15/h4-12H,1-3H3/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDQWYQQPKPFZHC-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2C(=O)C)OC(=O)C=CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2C(=O)C)OC(=O)/C=C/C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-acetyl-4-methyl-2-oxochromen-7-yl (2E)-3-(4-methoxyphenyl)prop-2-enoate typically involves multiple steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with acetic anhydride in the presence of a base such as pyridine.

    Introduction of the Acetyl and Methyl Groups: The acetyl and methyl groups can be introduced through Friedel-Crafts acylation and alkylation reactions, respectively.

    Esterification: The final step involves the esterification of the chromen-2-one derivative with (2E)-3-(4-methoxyphenyl)prop-2-enoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl and methyl groups, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.

    Industry: Used in the development of novel materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 8-acetyl-4-methyl-2-oxochromen-7-yl (2E)-3-(4-methoxyphenyl)prop-2-enoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chromen-2-one core can bind to active sites of enzymes, inhibiting their activity. Additionally, the presence of various substituents allows for interactions with different biological pathways, contributing to its diverse biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
8-Acetyl-4-methyl-2-oxochromen-7-yl (2E)-3-(4-methoxyphenyl)prop-2-enoate (Target) 303116-35-0 C₂₂H₁₈O₆ 378.37 8-Acetyl, 4-methyl, 7-(E)-3-(4-methoxyphenyl)propenoate High lipophilicity (XLogP3 ~4.5†), planar conjugated system
8-Acetyl-4-methyl-2-oxochromen-7-yl 4-methoxybenzoate 89152-16-9 C₂₀H₁₆O₆ 352.34 8-Acetyl, 4-methyl, 7-4-methoxybenzoate Reduced steric hindrance; lower molecular weight
(4-Ethyl-2-oxochromen-7-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate 956169-24-7 C₂₂H₂₁NO₆ 395.40 4-Ethyl, 7-(S)-2-(benzyloxycarbonylamino)propanoate Nitrogen inclusion increases polarity (XLogP3: 3.7); hydrogen-bond donor: 1
[4-(4-Methoxyphenyl)-8-methyl-2-oxochromen-7-yl] (2S)-3-(1H-indol-3-yl)propanoate 956624-35-4 C₃₁H₂₈N₂O₇ 568.60 4-(4-Methoxyphenyl), 8-methyl, 7-(S)-3-indolylpropanoate High molecular weight; elevated XLogP3 (6.0); enhanced π-π stacking potential

Estimated based on structural analogs.

Key Observations

Substituent Effects on Lipophilicity: The target compound exhibits higher lipophilicity compared to 8-acetyl-4-methyl-2-oxochromen-7-yl 4-methoxybenzoate (CAS: 89152-16-9) due to the extended conjugation of the (2E)-3-(4-methoxyphenyl)propenoate group, which enhances hydrophobic interactions . Replacement of the propenoate group with a benzyloxycarbonylamino-propanoate moiety (CAS: 956169-24-7) introduces polarity, reducing XLogP3 from ~4.5 to 3.7 .

The indole-containing analog (CAS: 956624-35-4) demonstrates significantly higher molecular weight (568.60 g/mol) and XLogP3 (6.0), suggesting improved membrane permeability but reduced solubility .

Conformational Flexibility: The (2E)-propenoate group in the target compound introduces rigidity, favoring planar conformations that may enhance interactions with flat binding pockets (e.g., enzyme active sites) .

Research Implications

  • Bioactivity Potential: The methoxyphenyl and acetyl groups may synergize to inhibit cytochrome P450 enzymes or reactive oxygen species (ROS), akin to other coumarin derivatives.
  • Synthetic Challenges: The propenoate ester linkage may require precise stereocontrol during synthesis, as seen in analogous coumarin-based esters .

Biological Activity

8-acetyl-4-methyl-2-oxochromen-7-yl (2E)-3-(4-methoxyphenyl)prop-2-enoate is a synthetic compound belonging to the class of chromen-2-one derivatives, which are known for their diverse biological activities. This compound's unique structure, characterized by a chromen-2-one core and various substituents, enhances its potential therapeutic applications.

Chemical Structure

The chemical structure can be summarized as follows:

PropertyDescription
IUPAC Name(8-acetyl-4-methyl-2-oxochromen-7-yl) (E)-3-(4-methoxyphenyl)prop-2-enoate
Molecular FormulaC22H18O6
Molecular Weight378.37 g/mol

Synthesis

The synthesis involves several steps:

  • Formation of the Chromen-2-one Core : Condensation of salicylaldehyde with acetic anhydride in the presence of a base.
  • Introduction of Acetyl and Methyl Groups : Achieved through Friedel-Crafts acylation and alkylation reactions.
  • Esterification : The final step involves esterification with (2E)-3-(4-methoxyphenyl)prop-2-enoic acid using coupling reagents like DCC and catalysts such as DMAP.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The chromen-2-one core can inhibit enzyme activity by binding to their active sites, while the substituents allow for diverse interactions with biological pathways.

Therapeutic Potential

Research indicates that compounds within the chromen-2-one class exhibit a range of biological activities, including:

  • Antioxidant Activity : The compound shows significant free radical scavenging capabilities, making it a candidate for antioxidant therapy .
  • Anticancer Properties : Preliminary studies suggest that it may inhibit the proliferation of cancer cells, particularly those expressing estrogen receptors .

Case Studies

  • Estrogenic Activity : In vitro studies demonstrated that certain chromen derivatives increased proliferation in estrogen receptor-positive MCF-7 cells, suggesting potential use in breast cancer therapies .
  • Antiviral Properties : Compounds similar to 8-acetyl-4-methyl-2-oxochromen have shown antiviral activities against various viruses, indicating a broader therapeutic application.

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific combination of substituents that enhance its biological activity compared to other related compounds:

CompoundBiological Activity
8-acetyl-4-methyl-2-oxochromen-7-yl 3-chlorobenzoateModerate anticancer activity
8-acetyl-4-methyl-2 oxo-chromen derivativesAntioxidant but less potent than target compound

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-acetyl-4-methyl-2-oxochromen-7-yl (2E)-3-(4-methoxyphenyl)prop-2-enoate
Reactant of Route 2
Reactant of Route 2
8-acetyl-4-methyl-2-oxochromen-7-yl (2E)-3-(4-methoxyphenyl)prop-2-enoate

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